3-ethyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one
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Overview
Description
3-ethyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one is a complex organic compound that features a quinazolinone core, an oxadiazole ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one typically involves multiple steps:
Formation of the Quinazolinone Core: This can be achieved by cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Oxadiazole Ring: The oxadiazole ring can be synthesized via the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides, esters, or aldehydes, in the presence of dehydrating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the quinazolinone core, potentially leading to ring-opened products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring or the quinazolinone core .
Scientific Research Applications
3-ethyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an anti-infective or anticancer agent.
Materials Science: Its potential electronic properties could make it useful in the development of organic semiconductors or light-emitting diodes (LEDs).
Biological Studies: The compound can be used as a probe to study various biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 3-ethyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The oxadiazole ring and quinazolinone core are known to interact with biological macromolecules, potentially inhibiting their function or altering their activity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and have similar biological activities.
Quinazolinone Derivatives: Compounds with a quinazolinone core are known for their diverse pharmacological properties.
Uniqueness
What sets 3-ethyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one apart is the combination of the quinazolinone core with the oxadiazole ring and a phenyl group, which may confer unique electronic and steric properties, enhancing its potential as a multifunctional agent in various fields .
Properties
IUPAC Name |
3-ethyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S/c1-2-23-18(24)14-10-6-7-11-15(14)20-19(23)26-12-16-21-17(22-25-16)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFUNBBVHCNFXPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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